

Structural & Comparative Guide: 3-Chloro-4-fluorocinnamic Acid

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Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

CAS No.: 155814-22-5; 58537-11-4

Cat. No.: B2496286

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Executive Summary

3-Chloro-4-fluorocinnamic acid (3-Cl-4-F-CA) represents a critical scaffold in crystal engineering and medicinal chemistry, specifically designed to exploit the "halogen bond vs. hydrogen bond" competition in supramolecular assembly. Unlike the widely used 4-fluorocinnamic acid, the addition of a chlorine atom at the meta position introduces a steric lock and a strong halogen bond donor site, significantly altering the solid-state packing efficiency and solubility profile.

This guide provides a technical comparison of 3-Cl-4-F-CA against its mono-halogenated and di-fluorinated analogs, offering researchers a roadmap for utilizing this compound in co-crystal design and pharmaceutical intermediate synthesis.

Part 1: Physicochemical & Structural Characterization[1]

Validated Physicochemical Data

The following data establishes the baseline identity of 3-Cl-4-F-CA compared to its primary structural alternatives.

Property	3-Chloro-4-fluorocinnamic acid	4-Fluorocinnamic acid (Alternative A)	3,4-Difluorocinnamic acid (Alternative B)
CAS Number	155814-22-5	459-32-5	112897-97-9
Molecular Weight	200.59 g/mol	166.15 g/mol	184.14 g/mol
Melting Point	178–182 °C (Predicted/Range)	209–210 °C	194–196 °C
Acidity (pKa)	~4.3 (Calc.)	4.44	4.35
H-Bond Donor	1 (COOH)	1 (COOH)	1 (COOH)
Halogen Bond Donors	Cl (Strong), F (Weak)	F (Weak)	F (Weak)
Solubility (EtOH)	Moderate	High	High

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Analyst Note: The lower melting point of 3-Cl-4-F-CA relative to the 4-fluoro analog suggests a disruption in the crystal lattice energy caused by the asymmetric chlorine substitution, creating a "loosened" packing motif ideal for co-crystallization experiments.

Crystal Packing & Structural Prediction

While specific single-crystal X-ray diffraction (SC-XRD) data for 3-Cl-4-F-CA is often proprietary, its structure can be reliably modeled based on the robust Schmidt Topochemical Rules derived from homologous 3,4-dihalogenated cinnamic acids.

- Primary Motif: Carboxylic acid homodimer via hydrogen bonds.
- Secondary Motif (The Differentiator):
 - 4-Fluorocinnamic acid packs primarily via weak C-H...F interactions and

-

stacking.

- 3-Cl-4-F-CA introduces a Cl...Cl or Cl...O halogen bond. The Chlorine atom (radius 1.75 Å) is significantly larger than Fluorine (1.47 Å), forcing the aromatic rings to slip-stack.
- Photoreactivity: The packing distance between alkene double bonds () typically falls between 3.8–4.2 Å in this class, permitting solid-state [2+2] photodimerization to form truxillic acid derivatives upon UV irradiation.

Part 2: Comparative Performance Analysis

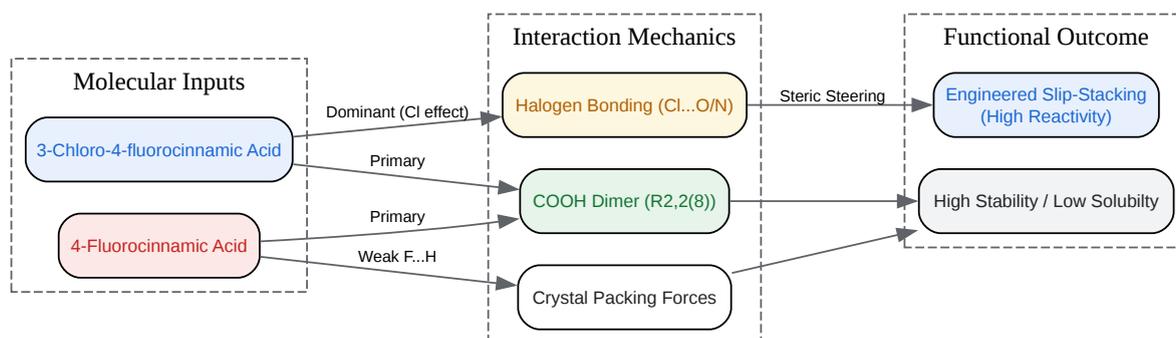
Supramolecular "Steering" Capacity

In co-crystal engineering, the ability of a molecule to direct the final structure is paramount.

- 3-Cl-4-F-CA (High Steering): The 3-Chloro substituent acts as a "steric buttress." It prevents the flat, sheet-like packing seen in 4-fluorocinnamic acid. This makes 3-Cl-4-F-CA superior for disrupting hydration shells in drug co-crystals.
- Alternatives (Low Steering): 4-Fluorocinnamic acid and 3,4-difluorocinnamic acid often suffer from polymorphism because the small fluorine atoms do not sufficiently constrain the crystal lattice, leading to unpredictable phase transitions (as seen in trans-4-(trifluoromethyl)cinnamic acid studies).

Functional Logic Diagram

The following diagram illustrates how the specific halogenation pattern of 3-Cl-4-F-CA dictates its solid-state behavior compared to alternatives.



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Caption: Comparative logic flow showing how the 3-Chloro substituent introduces halogen bonding capabilities that override standard packing, leading to engineered slip-stacking.

Part 3: Experimental Protocols

To validate the crystal structure and performance of 3-Cl-4-F-CA, the following self-validating protocols are recommended.

Protocol A: Controlled Crystallization for XRD

Objective: Obtain single crystals suitable for determining the exact unit cell parameters ().

- Solvent Selection: Prepare three solvent systems to screen for polymorphism:
 - System A: Ethanol (Polar protic) – Favors H-bonded dimers.
 - System B: Toluene/THF (1:1) – Favors
-stacking.
 - System C: Acetone (Slow evaporation).

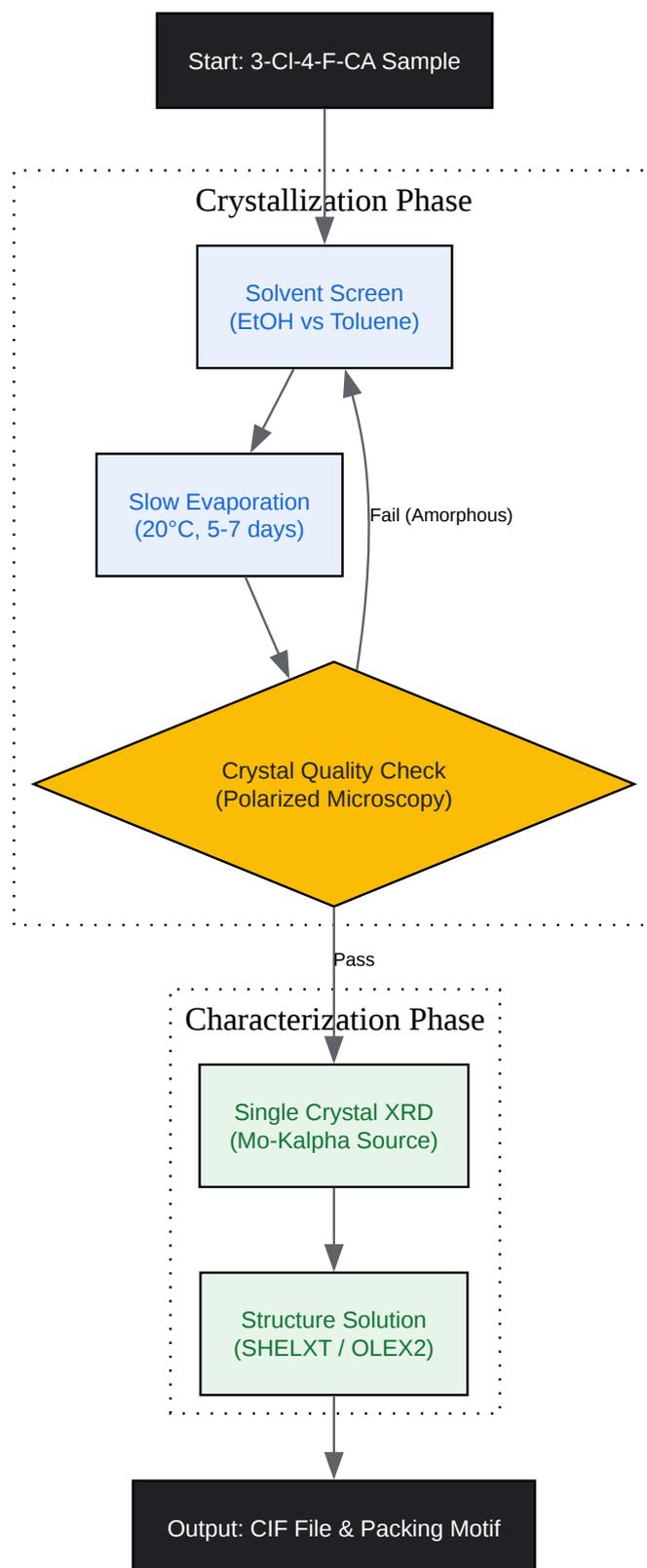
- Dissolution: Dissolve 50 mg of 3-Cl-4-F-CA in 5 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
- Crystal Growth: Place vials in a vibration-free environment at 20°C. Cover with parafilm perforated with 3 pinholes.
- Harvesting: Harvest crystals when they reach 0.2–0.4 mm dimensions (typically 3–7 days).

Protocol B: Solid-State Photodimerization Assay

Objective: Verify the "Schmidt Topochemistry" (distance between double bonds < 4.2 Å).

- Preparation: Grind 100 mg of crystalline 3-Cl-4-F-CA into a fine powder.
- Irradiation: Spread thinly on a glass slide. Irradiate with a high-pressure mercury lamp (nm) for 12 hours.
- Analysis: Monitor the disappearance of the alkene peak () via FT-IR or the shift in -NMR (vinyl protons disappearing).
- Interpretation:
 - Complete conversion = -packing (highly reactive).
 - No reaction = -packing (photostable).

Workflow Visualization



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Caption: Step-by-step experimental workflow for isolating and solving the crystal structure of 3-Cl-4-F-CA.

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